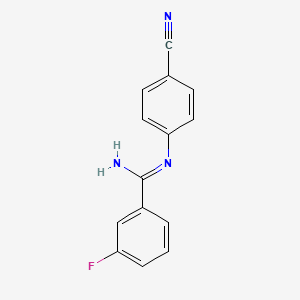![molecular formula C11H12N2O3 B12572575 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid is a hydrazone derivative, which is a type of Schiff base. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid typically involves the condensation of 2-hydroxyacetophenone with hydrazine derivatives. One common method includes the following steps :
Condensation Reaction: 2-hydroxyacetophenone is reacted with hydrazine hydrate in ethanol under reflux conditions to form the hydrazone intermediate.
Addition Reaction: The intermediate is then reacted with propanoic acid in the presence of a catalyst such as acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Analytical Chemistry: The compound can be used as a reagent for the detection and quantification of metal ions in solution due to its ability to form stable complexes.
Materials Science: It is employed in the development of novel materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the hydroxyphenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a propanoic acid group.
2-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide: Similar structure but with a carbothioamide group.
Uniqueness
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and hydrazone moieties allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c1-7(12-13-8(2)11(15)16)9-5-3-4-6-10(9)14/h3-6,14H,1-2H3,(H,15,16)/b12-7+,13-8? |
Clé InChI |
GSYRQRFXJPEFIH-QLQROWNFSA-N |
SMILES isomérique |
C/C(=N\N=C(C)C(=O)O)/C1=CC=CC=C1O |
SMILES canonique |
CC(=NN=C(C)C(=O)O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
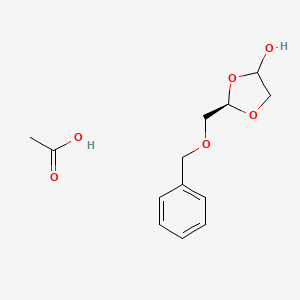
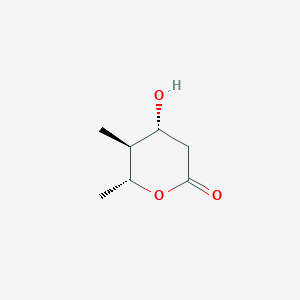
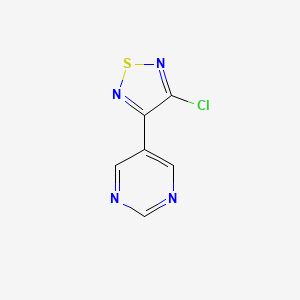
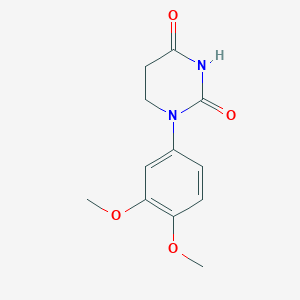
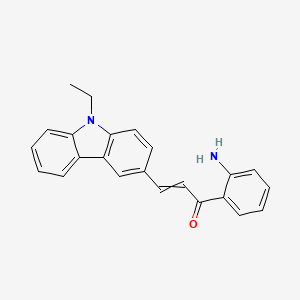
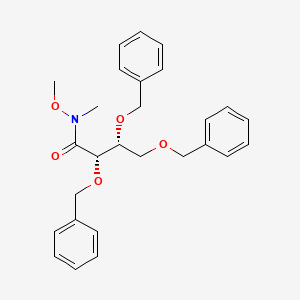
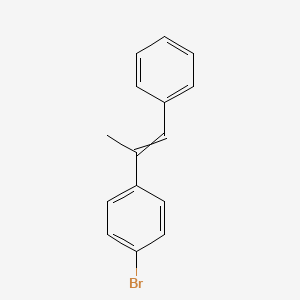
![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
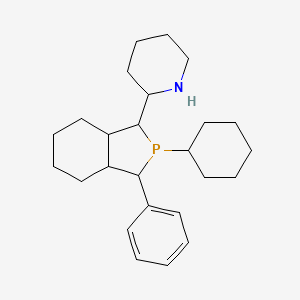
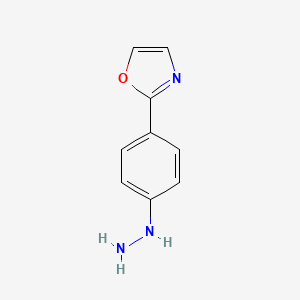
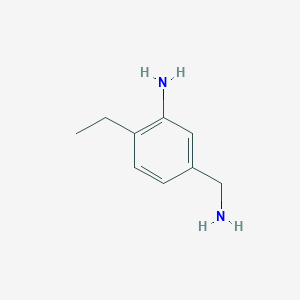
![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
